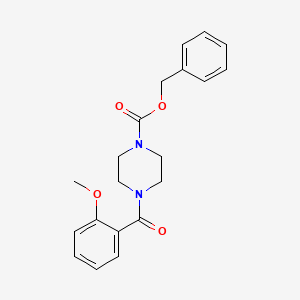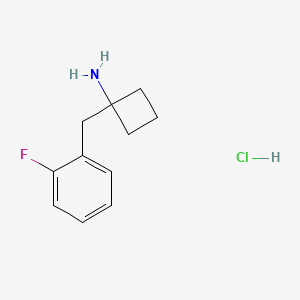
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea is a chemical compound that has been extensively studied in scientific research. It is used in the field of medicinal chemistry and has shown promising results in the treatment of various diseases. In
Aplicaciones Científicas De Investigación
Complexation-induced Unfolding of Heterocyclic Ureas
The study by Corbin et al. (2001) explored the synthesis and conformational analysis of heterocyclic ureas, focusing on their ability to unfold and form multiply hydrogen-bonded complexes under certain conditions. This research highlights the potential of such compounds in self-assembly applications, providing a fundamental mimicry of peptide transitions that could be utilized in material science and nanotechnology Corbin et al., 2001.
Flexible Heterocyclic Ureas as Novel Acetylcholinesterase Inhibitors
Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing them for antiacetylcholinesterase activity. By optimizing the spacer length and testing compounds with greater conformational flexibility, this research presents the chemical versatility and potential therapeutic applications of such ureas Vidaluc et al., 1995.
Stereoselective Synthesis of an Active Metabolite of a Potent PI3 Kinase Inhibitor
Chen et al. (2010) described the synthesis and stereochemical determination of an active metabolite of a PI3 kinase inhibitor, showcasing the application of urea derivatives in the development of targeted cancer therapies. The meticulous synthesis route and stereochemical analysis underline the compound's significance in medicinal chemistry Chen et al., 2010.
Enzyme Inhibition and Anticancer Investigations of Unsymmetrical 1,3-disubstituted Ureas
Mustafa et al. (2014) investigated the enzyme inhibition and anticancer properties of seventeen urea derivatives. This study emphasizes the biochemical and pharmacological relevance of such compounds, particularly their potential in developing new anticancer agents Mustafa et al., 2014.
Molecular Complexation as a Design Tool in Crystal Engineering
Muthuraman et al. (2001) explored the use of molecular complexation involving urea derivatives for designing materials with noncentrosymmetric structures, which are crucial for nonlinear optics applications. This research illustrates the strategic application of such compounds in material science, particularly in developing advanced optical materials Muthuraman et al., 2001.
Propiedades
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-3-26-16-6-4-15(5-7-16)23-12-14(11-18(23)24)21-19(25)22-17-10-13(2)8-9-20-17/h4-10,14H,3,11-12H2,1-2H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAACSWJDGQCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=NC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



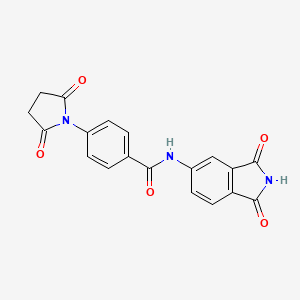
![3-Bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2729278.png)
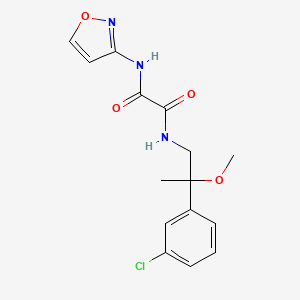

![3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2729283.png)
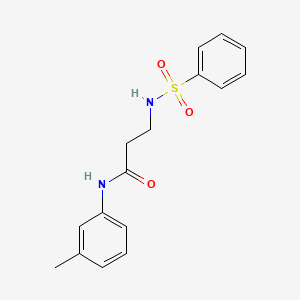
![1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2729288.png)

